molecular formula C12H16Cl2N2 B7932270 N1-Cyclopropyl-N1-(2,6-dichlorobenzyl)ethane-1,2-diamine

N1-Cyclopropyl-N1-(2,6-dichlorobenzyl)ethane-1,2-diamine

Cat. No.: B7932270
M. Wt: 259.17 g/mol
InChI Key: NXRGBPNXNQFGKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-Cyclopropyl-N1-(2,6-dichlorobenzyl)ethane-1,2-diamine is a chemical compound with the molecular formula C12H16Cl2N2 and a molecular weight of 259.17 g/mol . This compound is characterized by the presence of a cyclopropyl group and a dichlorobenzyl group attached to an ethane-1,2-diamine backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N1-Cyclopropyl-N1-(2,6-dichlorobenzyl)ethane-1,2-diamine typically involves the reaction of cyclopropylamine with 2,6-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .

Chemical Reactions Analysis

N1-Cyclopropyl-N1-(2,6-dichlorobenzyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Scientific Research Applications

N1-Cyclopropyl-N1-(2,6-dichlorobenzyl)ethane-1,2-diamine is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N1-Cyclopropyl-N1-(2,6-dichlorobenzyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The cyclopropyl and dichlorobenzyl groups contribute to its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzymes or interference with cellular processes, leading to the observed biological effects .

Comparison with Similar Compounds

N1-Cyclopropyl-N1-(2,6-dichlorobenzyl)ethane-1,2-diamine can be compared with other similar compounds such as:

  • N1-Cyclopropyl-N1-(2,4-dichlorobenzyl)ethane-1,2-diamine
  • N1-Cyclopropyl-N1-(2,6-difluorobenzyl)ethane-1,2-diamine
  • N1-Cyclopropyl-N1-(2,6-dibromobenzyl)ethane-1,2-diamine

These compounds share structural similarities but differ in the substituents on the benzyl group, which can influence their chemical properties and biological activities.

Properties

IUPAC Name

N'-cyclopropyl-N'-[(2,6-dichlorophenyl)methyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2/c13-11-2-1-3-12(14)10(11)8-16(7-6-15)9-4-5-9/h1-3,9H,4-8,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRGBPNXNQFGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCN)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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